molecular formula C14H17N3O B8599720 1-Phenyl-4-piperidin-4-yl-1,2-dihydro-3H-pyrazol-3-one

1-Phenyl-4-piperidin-4-yl-1,2-dihydro-3H-pyrazol-3-one

Cat. No. B8599720
M. Wt: 243.30 g/mol
InChI Key: HQHLWNQCVLGARV-UHFFFAOYSA-N
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Patent
US07632832B2

Procedure details

Platinum oxide (60 mg) was added to a solution of 1-phenyl-4-pyridin-4-yl-1,2-dihydro-3H-pyrazol-3-one (180 mg, 0.758 mmol) in acetic acid (12 mL), concentrated hydrochloric acid (0.100 mL), and water (5 mL). The reaction vessel was evacuated and back-filled with nitrogen (3×), then back-filled with hydrogen (50 psi). After 5 h the mixture was filtered and concentrated to give the title compound. MS 244.3 (M+1).
Quantity
180 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
0.1 mL
Type
solvent
Reaction Step One
Quantity
60 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([N:7]2[CH:11]=[C:10]([C:12]3[CH:17]=[CH:16][N:15]=[CH:14][CH:13]=3)[C:9](=[O:18])[NH:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.O>C(O)(=O)C.Cl.[Pt]=O>[C:1]1([N:7]2[CH:11]=[C:10]([CH:12]3[CH2:13][CH2:14][NH:15][CH2:16][CH2:17]3)[C:9](=[O:18])[NH:8]2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
180 mg
Type
reactant
Smiles
C1(=CC=CC=C1)N1NC(C(=C1)C1=CC=NC=C1)=O
Name
Quantity
5 mL
Type
reactant
Smiles
O
Name
Quantity
12 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
0.1 mL
Type
solvent
Smiles
Cl
Name
Quantity
60 mg
Type
catalyst
Smiles
[Pt]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction vessel was evacuated
ADDITION
Type
ADDITION
Details
back-filled with nitrogen (3×)
ADDITION
Type
ADDITION
Details
back-filled with hydrogen (50 psi)
FILTRATION
Type
FILTRATION
Details
After 5 h the mixture was filtered
Duration
5 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)N1NC(C(=C1)C1CCNCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.